molecular formula C11H10F3N3O B14039724 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one

4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one

Cat. No.: B14039724
M. Wt: 257.21 g/mol
InChI Key: KBHXAUPFDKKAMZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).

Industrial Production Methods

Industrial production methods may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.

    Phenylbutazone: Known for its anti-inflammatory properties.

    Metamizole: Used as an analgesic and antipyretic.

Uniqueness

4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

4-amino-1-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-one

InChI

InChI=1S/C11H10F3N3O/c1-16-9(11(12,13)14)8(15)10(18)17(16)7-5-3-2-4-6-7/h2-6H,15H2,1H3

InChI Key

KBHXAUPFDKKAMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C(F)(F)F

Origin of Product

United States

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